molecular formula C21H30O4 B1193930 6beta,11alpha-Dihydroxyprogesterone CAS No. 600-48-6

6beta,11alpha-Dihydroxyprogesterone

Cat. No.: B1193930
CAS No.: 600-48-6
M. Wt: 346.5 g/mol
InChI Key: KDHBHXVDYRGRDL-KDZLLLCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta,11alpha-Dihydroxyprogesterone is a synthetic steroid derivative with the molecular formula C21H30O4 and is a dihydroxylated analog of progesterone . As a research compound, it is of significant interest in biochemical and endocrine studies, particularly in the investigation of steroid metabolism and enzyme function. Its structural similarity to endogenous steroids like progesterone and its 11-alpha hydroxy epimer suggests potential utility for studying the structure-activity relationships of steroid hormones . Researchers may employ this compound to probe the substrate specificity and inhibition of key steroidogenic enzymes, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), given that related 11-hydroxyprogesterone isomers are known to be potent competitive inhibitors of this enzyme . The precise stereochemistry at the 6 and 11 positions makes it a valuable tool for understanding how specific hydroxyl group configurations influence biological activity and receptor interaction. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

600-48-6

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(6R,8S,9S,10R,11R,13S,14S,17S)-17-acetyl-6,11-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-11(22)14-4-5-15-13-9-17(24)16-8-12(23)6-7-20(16,2)19(13)18(25)10-21(14,15)3/h8,13-15,17-19,24-25H,4-7,9-10H2,1-3H3/t13-,14+,15-,17+,18+,19+,20-,21+/m0/s1

InChI Key

KDHBHXVDYRGRDL-KDZLLLCRSA-N

SMILES

CC(=O)C1CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C

Other CAS No.

600-48-6

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of 6beta,11alpha Dihydroxyprogesterone

Identification of Precursor Steroids in Biological Systems

The primary precursor for the biosynthesis of 6β,11α-dihydroxyprogesterone is progesterone (B1679170) . nih.govnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govaensiweb.comresearchgate.netnih.govnih.govmdpi.comnih.gov Progesterone is a C-21 steroid hormone central to the reproductive functions in mammals. nih.gov While progesterone can be hydroxylated by various enzymes in the human body, such as at the 17α and 21 positions, the formation of 6β,11α-dihydroxyprogesterone is not a standard metabolic pathway in humans. mdpi.com

In the context of microbial biotransformation, progesterone is the starting substrate that is modified by fungal enzymes. mdpi.comresearchgate.netnih.gov Another key precursor, or more accurately an intermediate, in the formation of 6β,11α-dihydroxyprogesterone is 11α-hydroxyprogesterone . nih.govnih.govmdpi.com Studies have shown that some fungi first hydroxylate progesterone at the C-11α position to form 11α-hydroxyprogesterone, which is then further hydroxylated at the C-6β position to yield 6β,11α-dihydroxyprogesterone. nih.govnih.govmdpi.com This sequential hydroxylation has been demonstrated in cultures of Isaria farinosa. nih.govnih.govmdpi.com

Enzymatic Hydroxylation Mechanisms at C-6beta and C-11alpha Positions

The introduction of hydroxyl groups at the 6β and 11α positions of the steroid nucleus is a chemically challenging reaction that is efficiently catalyzed by specific enzymes, particularly cytochrome P450 monooxygenases.

Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of heme-containing enzymes that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.govnih.govnih.govnih.gov These enzymes are versatile biocatalysts that can introduce oxygen into molecules in a regio- and stereoselective manner. nih.gov In the context of steroid metabolism, CYPs are responsible for various hydroxylation reactions that are essential for the synthesis of steroid hormones. mdpi.com

In fungi, cytochrome P450 systems are instrumental in the hydroxylation of progesterone. nih.govnih.gov For instance, microsomes from Aspergillus fumigatus have been shown to contain cytochrome P450 enzymes that can hydroxylate progesterone at multiple sites. nih.gov These enzymatic systems are dependent on NADPH and are inhibited by typical cytochrome P450 inhibitors like carbon monoxide. nih.gov The specificity of these enzymes determines the position of hydroxylation on the steroid core. uniprot.org While the direct involvement of a single, specific cytochrome P450 enzyme responsible for both 6β and 11α hydroxylation to form 6β,11α-dihydroxyprogesterone is not always elucidated, it is understood that one or more CYPs within the fungal cell are responsible for these catalytic steps. nih.govnih.gov

The biotransformation of progesterone by filamentous fungi is a well-studied field, with hydroxylation being a predominant reaction. mdpi.comresearchgate.net The 6β and 11α positions are common targets for fungal hydroxylases. mdpi.comresearchgate.net Several fungal species have demonstrated the ability to produce 6β,11α-dihydroxyprogesterone from progesterone. mdpi.commdpi.com

The genus Rhizopus is renowned for its ability to perform 11α-hydroxylation of progesterone, a key step in the industrial synthesis of corticosteroids. nih.govnih.gov While Rhizopus arrhizus is highly efficient at producing 11α-hydroxyprogesterone, some strains of Rhizopus, such as Rhizopus microsporus var. oligosporus, can further transform this intermediate into dihydroxylated metabolites. nih.gov The typical transformation pattern often leads to 11α-hydroxyprogesterone as the major product, which can then be a substrate for further hydroxylation. aensiweb.com

Aspergillus ochraceus is another fungus known for its progesterone-hydroxylating capabilities. nih.govnih.govmdpi.com Some studies have reported the formation of 6β,11α-dihydroxyprogesterone as a side product during the 11α-hydroxylation of progesterone by this fungus. nih.gov However, other research indicates that under certain conditions, Aspergillus ochraceus TS can exclusively produce 11α-hydroxyprogesterone without the formation of the dihydroxy derivative. nih.gov The transformation pattern in Aspergillus species often involves the initial formation of 11α-hydroxyprogesterone, which is subsequently converted to 6β,11α-dihydroxyprogesterone. aensiweb.com

Table 1: Progesterone Transformation by Aspergillus Species

Fungal Strain Substrate Product(s) Reference
Aspergillus ochraceus TS Progesterone 11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone nih.gov
Aspergillus niger N402 Progesterone 6β,11α-dihydroxyprogesterone (among others) mdpi.com

Entomopathogenic fungi, such as those from the genus Isaria (formerly Paecilomyces), have emerged as effective biocatalysts for steroid transformations. nih.govnih.govnih.govmedchemexpress.com The strain Isaria farinosa KCh KW1.1 has shown a high efficiency in transforming progesterone into 6β,11α-dihydroxyprogesterone. nih.govnih.gov In fact, this dihydroxy derivative was identified as the main product of progesterone biotransformation by this strain. nih.gov

Further studies with Isaria farinosa KCh KW1.1 confirmed that it can effectively transform 11α-hydroxyprogesterone into a single product, 6β,11α-dihydroxyprogesterone, suggesting a sequential hydroxylation pathway. nih.govnih.gov This highlights the specific enzymatic machinery of this fungus that favors hydroxylation at the 6β position of an already 11α-hydroxylated steroid.

Table 2: Progesterone Transformation by Isaria farinosa KCh KW1.1

Substrate Product(s) Yield Reference
Progesterone 6β,11α-dihydroxyprogesterone, 6β-hydroxy-11-oxoprogesterone 75% (for 6β,11α-dihydroxyprogesterone after 24h) nih.gov

Other entomopathogenic fungi, including various strains of Beauveria and Metarhizium, are also known for their steroid catalytic activities. nih.gov For example, Beauveria bassiana KCH 1065 is another species that can produce 6β,11α-dihydroxyprogesterone. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
6β,11α-Dihydroxyprogesterone
Progesterone
11α-Hydroxyprogesterone
17α-Hydroxyprogesterone
21-Hydroxyprogesterone
6β-Hydroxy-11-oxoprogesterone
Carbon monoxide
Androstenedione
Testosterone
6α-hydroxyprogesterone
6β-hydroxyprogesterone
11β-hydroxyprogesterone
11-ketoprogesterone
14α-hydroxyprogesterone
14α-hydroxy-11-ketoprogesterone
7β-hydroxyprogesterone
15β-hydroxyprogesterone
7β,15β-dihydroxyprogesterone
11α,15β-dihydroxyprogesterone
11α,17α-dihydroxyprogesterone
6β,17α-dihydroxyprogesterone
12β,17α-dihydroxyprogesterone
6β,12β,17α-trihydroxyprogesterone
6β-hydroxy-16α,17α-epoxyprogesterone
6β,11α-dihydroxy-16α,17α-epoxyprogesterone
11α-hydroxy-7-oxopregnenolone
5α,6α-epoxy-3β,11α-dihydroxypregnan-7,20-dione
12β,17α-dihydroxypregn-1,4-diene-3,20-dione
11α-hydroxypregn-1,4-diene-3,20-dione
6β,11α-dihydroxypregn-1,4-diene-3,20-dione
6β-hydroxypregn-1,4-diene-3,11,20-trione
6β,17α-dihydroxypregn-1,4-diene-3,20-dione
6β,17β-dihydroxyandrost-1,4-diene-3-one
12β,15α-dihydroxyprogesterone
6α,17,21-trihydroxypregn-4-ene-3,20-dione
6β,17,21-trihydroxypregn-4-ene-3,20-dione
6α,11β,21-trihydroxypregn-4-ene-3,20-dione
6β,11β,21-trihydroxypregn-4-ene-3,20-dione
6α,21-dihydroxypregn-4-ene-3,11,20-trione
6β,21-dihydroxypregn-4-ene-3,11,20,20-trione
17,21-dihydroxypregn-4-ene-3,20-dione
11β,21-dihydroxypregn-4-ene-3,20-dione
6α,21-diacetoxy-11β-hydroxypregn-4-ene-3,20-dione

Specificity of Fungal and Microbial Biotransformations for 6beta,11alpha-Dihydroxylation

Biotransformation by Absidia griseolla var. igachii and Rhizomucor pusillus

Research has demonstrated the capability of both Absidia griseolla var. igachii and Rhizomucor pusillus to hydroxylate progesterone at multiple positions, leading to the formation of 6β,11α-dihydroxyprogesterone.

In a notable study, the biotransformation of progesterone using Rhizomucor pusillus yielded 6β,11α-dihydroxyprogesterone as the main product with a significant yield of 65.5% after three days of incubation. researchgate.net This metabolite was observed to crystallize spontaneously and exhibited low solubility in chloroform. researchgate.net Spectroscopic analysis, including ¹H and ¹³C NMR, confirmed the structure of the resulting compound, with data being consistent with previously reported values for this dihydroxylated progesterone derivative. researchgate.net

Similarly, Absidia griseolla var. igachii has been shown to produce 11α,6β-dihydroxyprogesterone as a metabolite of progesterone, although in some studies it is considered a minor product alongside other hydroxylated derivatives like 14α-hydroxyprogesterone. tandfonline.comresearchgate.net The ability of Absidia species to perform dihydroxylation highlights their enzymatic capacity for modifying the steroid nucleus at multiple sites. nih.govscielo.br

Biotransformation by Mucor species (e.g., Mucor M881)

Species within the Mucor genus are also recognized for their role in the biotransformation of steroids. scispace.com While specific data for Mucor M881 directly producing 6β,11α-dihydroxyprogesterone is part of a broader understanding of metabolic cascades, related species like Mucor racemosus have been studied for their ability to transform progesterone. scispace.comresearchgate.net These fungi possess hydroxylase enzymes that can introduce hydroxyl groups at various positions on the steroid molecule. scispace.com The enzymatic systems in filamentous fungi responsible for such hydroxylations are typically cytochrome P-450 monooxygenases located in the microsomal fraction. scispace.comnih.gov

Proposed Metabolic Cascades Leading to 6β,11α-Dihydroxyprogesterone

The formation of 6β,11α-dihydroxyprogesterone is believed to occur through a sequential hydroxylation process. An analogous metabolic cascade has been described for the biotransformation of progesterone in cultures of Mucor M881 and Isaria farinosa KCh KW1.1, which leads to 6β-hydroxy-11-oxoprogesterone. nih.gov This suggests a stepwise modification of the progesterone molecule.

The widely accepted pathway involves an initial hydroxylation event, most commonly at the 11α-position, to form 11α-hydroxyprogesterone. This intermediate is then subjected to a second hydroxylation at the 6β-position, yielding the final product, 6β,11α-dihydroxyprogesterone. aensiweb.com This is supported by the observation that 11α-hydroxylation is a very common transformation of progesterone in fungal cultures. nih.govaensiweb.com An adaptive enzyme system has been proposed where the fungus first adapts to produce 11α-hydroxyprogesterone, and subsequently, another enzyme is formed that introduces the 6β-hydroxyl group. aensiweb.com

StepPrecursorEnzymatic ActionProductFungal Species Implicated
1Progesterone11α-hydroxylase11α-HydroxyprogesteroneRhizopus sp., Aspergillus sp., Mucor sp.
211α-Hydroxyprogesterone6β-hydroxylase6β,11α-DihydroxyprogesteroneAbsidia griseolla, Rhizomucor pusillus, Mucor M881

Substrate Specificity and Regioselectivity in Biotransformation Processes

The hydroxylation of steroids by fungal enzymes is characterized by a high degree of regioselectivity and stereoselectivity. scispace.com This means that the enzymes selectively introduce hydroxyl groups at specific carbon atoms and with a defined spatial orientation (α or β).

The substrate itself plays a crucial role in determining the outcome of the biotransformation. For instance, the structure of the steroid, including the presence and orientation of existing functional groups, can influence how it binds to the active site of the hydroxylase enzyme. asm.org In the case of progesterone biotransformation, hydroxylation can occur at numerous positions, including 6β, 7α, 11α, 14α, and 17α, among others. nih.govmdpi.comresearchgate.net

Fungal cytochrome P450 enzymes are key to this specificity. asm.org Studies on different fungal P450s have revealed distinct regioselectivities. For example, some enzymes may preferentially hydroxylate at the 11α position, while others might favor the 6β or 16α positions. asm.org The amino acid composition of the enzyme's active site dictates the orientation of the bound steroid, thereby controlling which position is presented for hydroxylation. nih.govnih.gov

The biotransformation of progesterone by Rhizomucor pusillus demonstrates high regioselectivity for the 6β and 11α positions, leading to a high yield of the dihydroxy product. researchgate.net In contrast, Absidia griseolla var. igachii can also produce 14α-hydroxyprogesterone, indicating a broader or different regioselectivity of its enzymatic machinery. tandfonline.comresearchgate.net

Fungal SpeciesSubstrateMajor Hydroxylation ProductsReference
Rhizomucor pusillusProgesterone6β,11α-Dihydroxyprogesterone (65.5% yield) researchgate.netnih.gov
Absidia griseolla var. igachiiProgesterone14α-Hydroxyprogesterone, 6β,11α-Dihydroxyprogesterone tandfonline.comresearchgate.net
Isaria farinosa KCh KW1.1Progesterone6β,11α-Dihydroxyprogesterone nih.gov
Mucor racemosusProgesterone11α-Hydroxyprogesterone, Aldosterone, 20-hydroxy-pregnan-18-oic acid scispace.comresearchgate.net
Aspergillus niger N402Progesterone21-Hydroxyprogesterone, 11α-Hydroxyprogesterone, 6β,11α-Dihydroxyprogesterone researchgate.net

Cellular and Tissue Localization of 6β,11α-Dihydroxyprogesterone Biosynthesis in Research Models

In the context of the fungal research models discussed, the biosynthesis of 6β,11α-dihydroxyprogesterone is localized within the fungal cells, specifically through the action of intracellular enzymes. The key enzymes responsible for steroid hydroxylation, the cytochrome P-450 monooxygenases, are typically found in the microsomal fraction of the fungal cell. scispace.comnih.gov These enzymes are membrane-bound and work in concert with other components of an electron transport chain, such as NADPH-cytochrome P450 reductase, to catalyze the hydroxylation reaction. scispace.comnih.gov

Therefore, the entire biosynthetic process from the uptake of the progesterone substrate to the final dihydroxylated product occurs within the fungal mycelia. The biotransformation is carried out by whole-cell cultures of the fungi, indicating that the necessary enzymatic machinery is contained within the cellular structure. scispace.comnih.gov There is no evidence to suggest that this specific compound is endogenously produced in mammalian tissues; its formation is a hallmark of microbial biotransformation.

Enzymology and Mechanistic Insights into 6beta,11alpha Dihydroxylating Enzymes

Characterization of Steroid Hydroxylases Involved in 6β and 11α Positions

The enzymes that catalyze the hydroxylation of progesterone (B1679170) at the 6β and 11α positions are predominantly cytochrome P450 monooxygenases. These heme-containing enzymes are part of a multi-component system that facilitates the activation of molecular oxygen for insertion into a substrate.

Fungal 11α-Hydroxylases: A significant body of research has focused on fungal organisms, which are prolific sources of steroid hydroxylases.

Aspergillus species: Aspergillus ochraceus and Aspergillus nidulans are well-known for their capacity to perform 11α-hydroxylation on various steroids. nih.govnih.gov Recently, two specific CYP450 enzymes, CYP68L1 from A. nidulans and CYP68L8 from A. ochraceus, have been identified and confirmed to function as steroid 11α-hydroxylases for substrates like progesterone and androstenedione. mdpi.com Another enzyme from A. ochraceus, CYP68J5, is used industrially for selective 11α-hydroxylation. nih.gov

Rhizopus oryzae: This fungus possesses a well-characterized 11α-steroid hydroxylase, CYP509C12. Interestingly, this enzyme exhibits dual regioselectivity, capable of hydroxylating steroids at both the 11α and, to a lesser extent, the 6β positions. nih.gov This dual activity makes it a key enzyme in processes that can lead to dihydroxylated products.

Cochliobolus lunatus: This filamentous fungus is another notable organism used in progesterone biotransformation, primarily for its 11β-hydroxysteroid dehydrogenase activity, but it also contributes to the broader landscape of steroid hydroxylation. nih.gov

Isaria farinosa: The entomopathogenic strain Isaria farinosa KCh KW1.1 has demonstrated the ability to effectively transform 11α-hydroxyprogesterone into a single product: 6β,11α-dihydroxyprogesterone, indicating the presence of a highly specific 6β-hydroxylase that acts on the already hydroxylated substrate. nih.gov

Mammalian 6β-Hydroxylases: In mammalian systems, particularly in the liver, the 6β-hydroxylation of progesterone is a significant metabolic pathway. This reaction is primarily catalyzed by members of the CYP3A subfamily of cytochrome P450 enzymes.

Enzyme Kinetics and Reaction Thermodynamics

Understanding the kinetics of these enzymatic reactions is fundamental to optimizing biotransformation processes. The key parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

The kinetics of progesterone hydroxylation can vary significantly depending on the enzyme source and the specific reaction conditions. For instance, the microsomal 11α-hydroxylase from Aspergillus ochraceus exhibits an apparent Kₘ for progesterone of 0.625 mM. The transformation of progesterone by fungal systems often follows a sequential pattern. In the case of Isaria farinosa, it is proposed that an initial 11α-hydroxylation is followed by a subsequent 6β-hydroxylation to yield 6β,11α-dihydroxyprogesterone. nih.govnih.gov This cascade of reactions suggests that the intermediate, 11α-hydroxyprogesterone, serves as the substrate for the 6β-hydroxylating enzyme.

Kinetic data for some of these enzymes are summarized in the table below. Comprehensive thermodynamic data for these specific hydroxylation reactions are not extensively documented in the available literature.

Enzyme/SystemSource OrganismSubstratePosition(s) HydroxylatedApparent Kₘ
Microsomal HydroxylaseAspergillus ochraceusProgesterone11α0.625 mM
CYP3A4/90Common Marmoset (Liver Microsomes)ProgesteroneExhibits homotropic cooperativity
Cytochrome P-450gRat (Hepatic)Progesterone6β, 16α~0.5 µM

Cofactor Requirements for Hydroxylase Activity

Fungal steroid hydroxylases, being cytochrome P450 enzymes, are dependent on a specific set of cofactors to function. Their catalytic cycle involves the transfer of electrons from a donor molecule to the heme center of the P450, which then activates molecular oxygen.

NADPH: The primary electron donor for these microsomal P450 systems is Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH). The microsomal 11α-hydroxylase from Aspergillus ochraceus shows a clear dependence on NADPH, with an apparent Kₘ value of 0.052 mM for this cofactor.

NADPH-Cytochrome P450 Reductase (CPR): Electrons from NADPH are not transferred directly to the P450 enzyme. Instead, they are shuttled through a partner protein, NADPH-cytochrome P450 reductase (CPR). nih.gov This flavoprotein is an essential component of the hydroxylase system. The efficiency of the hydroxylation reaction is often significantly enhanced by the co-expression of the P450 enzyme with its native or a compatible CPR partner. For example, co-expression of the CYP509C12 gene from Rhizopus oryzae with its native CPR partner in a recombinant yeast system resulted in a seven-fold increase in the rate of 11α-hydroxylation. nih.gov

Molecular Oxygen (O₂): As monooxygenases, these enzymes incorporate one atom of molecular oxygen into the steroid substrate, with the other oxygen atom being reduced to water. The reaction is thus dependent on the presence of dissolved oxygen.

Genetic and Molecular Basis of Hydroxylase Expression and Regulation in Model Organisms

The expression of steroid hydroxylase genes is a tightly regulated process, often influenced by the presence of the steroid substrate itself. nih.gov Advances in molecular biology have allowed for the cloning and characterization of these genes, as well as their expression in heterologous hosts for mechanistic studies and biotechnological applications.

Gene Identification and Cloning: Genes encoding 11α-hydroxylases have been successfully cloned from various fungi, including Aspergillus and Rhizopus species. nih.govnih.gov For example, transcriptome analysis of the fungus Curvularia sp. grown in the presence of a steroid substrate (dehydroepiandrosterone) revealed a more than 300-fold increase in the transcriptional level of a cytochrome P450 gene, which was subsequently identified as a novel steroid 7-hydroxylase. nih.gov This method of induction is a common strategy to identify and isolate steroid hydroxylase genes.

Heterologous Expression: To study the function of these enzymes in a controlled environment, their genes are often expressed in model organisms like the yeasts Pichia pastoris and Saccharomyces cerevisiae, or even in bacteria such as Mycolicibacterium smegmatis. nih.govnih.gov This approach allows for the production of a single, specific enzyme, avoiding the complex metabolic background of the native organism. Site-directed mutagenesis can then be employed to probe the roles of specific amino acid residues in substrate binding and catalytic activity, as demonstrated with CYP68J5 from A. ochraceus, where mutating residues V64, E65, and N66 was shown to improve the selectivity of 11α-hydroxylation. nih.gov

Gene Regulation: The expression of fungal hydroxylase genes is typically activated by the steroid substrates they modify. nih.gov This induction is controlled by specific transcription factors, often belonging to the fungal-specific Zn(II)₂Cys₆ family, which bind to regulatory regions of the hydroxylase genes. frontiersin.org

Knockout Models: The creation of knockout strains provides a powerful tool for functional genomics. A knockout strain of Aspergillus nidulans deficient in its native steroid 11α-hydroxylase activity was developed. nih.govmdpi.com This strain, incapable of hydroxylating progesterone, serves as a clean background chassis to express other steroid-modifying enzymes and to study their activities without interference from the native hydroxylation pathways. nih.govmdpi.com

Comparative Enzymatic Activities across Different Biological Sources

The ability to hydroxylate progesterone is distributed across various biological kingdoms, with fungi being particularly versatile. Bacteria and mammals also possess steroid hydroxylases, though their regioselectivity and substrate specificity can differ significantly.

Fungi exhibit a remarkable diversity in their hydroxylation capabilities. While Rhizopus and Aspergillus species are renowned for their efficient 11α-hydroxylation, other fungi can introduce hydroxyl groups at different positions. nih.gov For instance, Isaria farinosa can sequentially hydroxylate progesterone at the 11α and then the 6β position to yield the dihydroxy product. nih.gov The fungus Cochliobolus lunatus is also a known biocatalyst in progesterone transformation. nih.gov

Bacterial steroid hydroxylases are also of significant interest. nih.gov While many bacterial systems are involved in steroid degradation rather than functionalization, some, like those from Bacillus species, can catalyze hydroxylation reactions on progesterone and other steroids. nih.gov

The table below provides a comparative overview of the enzymatic activities from different biological sources on progesterone and its derivatives.

Biological SourceEnzyme(s) (if identified)Substrate(s)Primary Hydroxylated Product(s)
Aspergillus ochraceusCYP68J5, CYP68L8Progesterone11α-Hydroxyprogesterone
Aspergillus nidulansCYP68L1Progesterone11α-Hydroxyprogesterone
Rhizopus oryzaeCYP509C12Progesterone11α-Hydroxyprogesterone (major), 6β-Hydroxyprogesterone (minor)
Isaria farinosa KCh KW1.1Not specifiedProgesterone, 11α-Hydroxyprogesterone6β,11α-Dihydroxyprogesterone
Cochliobolus lunatusNot specifiedProgesteroneVarious hydroxylated derivatives
Mammalian Liver (e.g., Rat, Marmoset)CYP3A familyProgesterone6β-Hydroxyprogesterone

Advanced Synthetic Methodologies for 6beta,11alpha Dihydroxyprogesterone and Analogues

Chemical Synthesis Approaches for Stereospecific Dihydroxylation

The chemical synthesis of 6beta,11alpha-dihydroxyprogesterone presents significant challenges due to the need for precise control over the stereochemistry at two distinct carbon atoms, C-6 and C-11.

The introduction of hydroxyl groups at the C-6 and C-11 positions of the progesterone (B1679170) backbone typically involves a multi-step process. One common strategy involves the initial formation of an epoxide ring, followed by ring-opening to introduce a hydroxyl group. For instance, the synthesis of C-4 and C-6 bridged haptens of 11alpha-hydroxyprogesterone (B191481) has been achieved through the ring-opening of 4,5- and 5alpha,6alpha-epoxides using 3-mercaptopropanoic acid. nih.gov Unexpectedly, the substitution of a 6-bromo derivative of progesterone with the same reagent resulted in a C-4 substituted product rather than the expected C-6 substitution. nih.gov

Another approach involves the use of oxidizing agents. For example, 6-hydroxy-11-keto-progesterone can be synthesized by the controlled oxidation of 6,11alpha-dihydroxyprogesterone using about two equivalents of an oxidizing agent like chromium trioxide in glacial acetic acid. google.com

The synthesis of 6beta-acetylthio hydroxysteroids has been accomplished by reacting various steroid precursors, such as 3beta-hydroxy-5-pregnen-20-one, with thioacetic acid in dioxane, primarily yielding 6beta-acetylthio derivatives. nih.gov

Achieving the desired 6beta and 11alpha stereochemistry is a critical and challenging aspect of the chemical synthesis. The spatial arrangement of these hydroxyl groups is crucial for the biological activity of the final steroid products. The stereospecificity of the reactions is often dictated by the reagents used and the reaction conditions. For instance, the configuration of hydroxylated phenolic steroids at the 6-alpha and 6-beta positions has been a subject of study to understand their biogenesis and metabolism. nih.gov The inherent structure of the steroid nucleus and the steric hindrance around the target carbon atoms play a significant role in directing the incoming hydroxyl group to the desired orientation.

Biocatalytic Synthesis and Biotransformation Optimization

Biocatalysis has emerged as a powerful and often preferred alternative to chemical synthesis for the production of this compound due to its high regio- and stereoselectivity. nih.gov Microorganisms, particularly filamentous fungi, possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can introduce hydroxyl groups at specific positions on the steroid skeleton with remarkable precision. nih.govnih.gov

Whole-cell biotransformation is a widely used method for the hydroxylation of progesterone. Various fungal species have been identified and utilized for their ability to convert progesterone into its hydroxylated derivatives.

Fungal Species and Their Products:

Aspergillus species: Several species of Aspergillus, including A. niger, A. ochraceus, and A. brasiliensis, are known to hydroxylate progesterone. nih.govnih.govresearchgate.net Aspergillus niger N402 can introduce hydroxyl groups at the C11(α) and C21 positions, with 21-hydroxyprogesterone being the predominant product. It also produces this compound. researchgate.net Aspergillus brasiliensis has been shown to produce 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, and 21-hydroxyprogesterone from progesterone. nih.gov

Mucor species: A fungal strain belonging to the genus Mucor (M881) has been shown to efficiently and quantitatively convert progesterone and other 4-ene-3-one steroids into their corresponding 6beta,11alpha-dihydroxy derivatives. nih.gov Time-course experiments suggest that the transformation proceeds through initial hydroxylation at either the 6beta or 11alpha position, followed by a second hydroxylation to yield the dihydroxy product. nih.gov

Isaria farinosa: The entomopathogenic fungus Isaria farinosa KCh KW1.1 effectively transforms progesterone into this compound and 6beta-hydroxy-11-oxoprogesterone. nih.gov When 11α-hydroxyprogesterone is used as the substrate, it is efficiently converted to a single product, this compound. nih.gov

Cephalosporium aphidicola : This fungus hydroxylates progesterone predominantly at the 6beta and 11alpha positions. researchgate.net The hydroxylation sequence involves the formation of 11alpha-hydroxyprogesterone first, which is then further hydroxylated at the 6beta position. researchgate.net

Plant Cell Cultures: Cell suspension cultures of Lycopersicon esculentum have been shown to convert progesterone into several products, including delta4-pregnene-6beta,11alpha-diol-3,20-dione. nih.govasm.org

MicroorganismSubstrateMajor ProductsReference
Aspergillus niger N402Progesterone21-hydroxyprogesterone, 11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone researchgate.net
Aspergillus brasiliensisProgesterone11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone nih.gov
Mucor sp. (M881)Progesterone6β,11α-dihydroxyprogesterone nih.gov
Isaria farinosa KCh KW1.1Progesterone6β,11α-dihydroxyprogesterone, 6β-hydroxy-11-oxoprogesterone nih.gov
Isaria farinosa KCh KW1.111α-hydroxyprogesterone6β,11α-dihydroxyprogesterone nih.gov
Cephalosporium aphidicolaProgesterone6β,11α-dihydroxyprogesterone researchgate.net
Lycopersicon esculentum (cell culture)ProgesteroneΔ4-pregnene-6β,11α-diol-3,20-dione nih.govasm.org

For steroid biotransformations, immobilized systems offer several advantages. For instance, hardening alginate-immobilized Aspergillus ochraceus cells with polyacrylamide significantly increased their stability in a phosphate (B84403) buffer, leading to a 1.8-fold increase in productivity and an increase in the maximum yield of 11alpha-hydroxylation of progesterone from 84.3% to 90.8%. nih.gov The use of immobilized enzymes is considered a suitable approach for the synthesis of active pharmaceutical ingredients and their precursors in bioreactors. mdpi.com

The yield and purity of the desired hydroxylated progesterone derivatives are highly dependent on various process parameters. Optimization of these parameters is crucial for developing an efficient and economically viable biotransformation process. mdpi.com

Prevention of Further Metabolite Formation

A significant challenge in the microbial synthesis of 6β,11α-dihydroxyprogesterone is the prevention of unwanted side reactions and the formation of further metabolites. Fungal systems, while efficient at hydroxylation, often possess a range of enzymatic activities that can lead to a mixture of products, complicating downstream processing and reducing the yield of the desired compound. nih.govnih.gov Over-hydroxylation, oxidation of introduced hydroxyl groups, and side-chain cleavage are common competing reactions. nih.govresearchgate.net Several strategies have been developed to control these metabolic pathways and enhance the specificity of the biotransformation.

One effective approach is the optimization of fermentation conditions. The composition of the culture medium, pH, temperature, and aeration can significantly influence the metabolic output of the microorganism. mdpi.com For instance, in the biotransformation of progesterone by Rhizopus nigricans, the presence or absence of nutrients can determine whether hydroxylation or side-chain degradation occurs. nih.gov The use of specific enzyme inhibitors can also be employed to block undesired metabolic pathways. However, this approach requires careful selection to avoid inhibiting the desired hydroxylases.

Another powerful technique is the immobilization of the biocatalyst. Immobilized cells or spores can exhibit different metabolic profiles compared to free-floating cultures. In a notable study, the activated immobilized conidia of Aspergillus ochraceus TS were used to transform progesterone into its 11α-hydroxy derivative, completely avoiding the formation of the side product 6β,11α-dihydroxyprogesterone. nih.gov This method not only improved product specificity but also enhanced the stability and reusability of the biocatalyst.

The addition of solubilizing agents, such as cyclodextrins, has also been shown to improve biotransformation efficiency and specificity. A study using Aspergillus ochraceus NRRL 405 for the 11α-hydroxylation of progesterone demonstrated that the intermittent addition of β-cyclodextrin led to a significant increase in the yield of 11α-hydroxyprogesterone, with no formation of byproducts even at high substrate concentrations. researchgate.net

Genetic engineering offers a more targeted approach to preventing the formation of unwanted metabolites. By creating knockout strains deficient in the genes responsible for specific enzymatic reactions, it is possible to channel the metabolic flux towards the desired product. For example, a knockout strain of Aspergillus nidulans lacking the steroid 11α-hydroxylase enzyme was developed to serve as a model for producing other steroids without the complication of 11α-hydroxylation. mdpi.com Similarly, expressing specific hydroxylase enzymes in a host organism that lacks competing enzymes can lead to highly specific product formation. Recombinant Saccharomyces cerevisiae expressing the 11α-steroid hydroxylase from Aspergillus ochraceus produced 11α-hydroxyprogesterone as the sole metabolite from progesterone. nih.gov

A two-step fermentation process can also be a viable strategy. In the first step, a microorganism highly efficient in 11α-hydroxylation (e.g., Rhizopus or Aspergillus species) is used to produce 11α-hydroxyprogesterone. acs.org After purification, this intermediate is then fed to a second microorganism that specifically performs 6β-hydroxylation. For example, the entomopathogenic fungus Isaria farinosa KCh KW1.1 has been shown to effectively transform 11α-hydroxyprogesterone into a single product, 6β,11α-dihydroxyprogesterone. nih.gov This sequential approach can provide greater control over the final product.

Table 1: Strategies to Control Metabolite Formation in Progesterone Biotransformation
StrategyMicroorganism ExampleKey FindingReference
Immobilization & ActivationAspergillus ochraceus TSActivated immobilized conidia produced only 11α-hydroxyprogesterone, preventing the formation of 6β,11α-dihydroxyprogesterone. nih.gov
Process OptimizationRhizopus nigricansAbsence of nutrients shifted metabolism from hydroxylation to side-chain degradation. nih.gov
Use of AdditivesAspergillus ochraceus NRRL 405Addition of β-cyclodextrin increased the yield of 11α-hydroxyprogesterone and prevented byproduct formation. researchgate.net
Genetic EngineeringSaccharomyces cerevisiae (recombinant)Expression of A. ochraceus 11α-hydroxylase resulted in the specific production of 11α-hydroxyprogesterone. nih.gov
Two-Step FermentationIsaria farinosa KCh KW1.1Effectively transformed 11α-hydroxyprogesterone into a single product, 6β,11α-dihydroxyprogesterone. nih.gov

Semi-Synthetic Routes from Readily Available Steroid Precursors

The semi-synthesis of 6β,11α-dihydroxyprogesterone typically begins with steroid precursors that are abundant in nature, most notably phytosterols (B1254722) and saponins. These starting materials undergo a series of chemical and/or microbial transformations to build the target molecule. This approach combines the cost-effectiveness of using natural feedstocks with the precision of chemical and biotechnological methods.

Diosgenin (B1670711), a steroidal sapogenin extracted from the tubers of wild yam (Dioscorea species), is a cornerstone of the steroid industry. wikipedia.org The Marker degradation process, a chemical pathway developed in the 1940s, allows for the conversion of diosgenin into progesterone and other key steroid intermediates like pregnenolone. wikipedia.org This process was fundamental to the early commercial production of cortisone (B1669442) and progesterone. acs.org

Plant sterols, or phytosterols, such as sitosterol, stigmasterol, and campesterol, are another major source of steroid precursors. nih.gov These compounds, which can be extracted from sources like soy and pine trees, can be microbially degraded to produce valuable C19 steroid intermediates, including androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD).

Once a suitable C21 steroid intermediate like progesterone is obtained, the synthesis of 6β,11α-dihydroxyprogesterone proceeds through sequential hydroxylation steps. The introduction of the 11α-hydroxyl group is a well-established industrial biotransformation, famously achieved using fungi such as Rhizopus nigricans or Aspergillus species. acs.org This reaction was a pivotal discovery that enabled the large-scale, cost-effective production of corticosteroids.

The subsequent introduction of the 6β-hydroxyl group can also be accomplished via microbial transformation. Several fungal species have been identified that can perform this specific hydroxylation on either progesterone or its 11α-hydroxylated derivative. For instance, a fungal system from the genus Mucor (M881) has been shown to efficiently convert progesterone into 6β,11α-dihydroxyprogesterone. nih.gov Similarly, Isaria farinosa demonstrates high stereo- and regioselectivity, hydroxylating progesterone derivatives at the 6β and 11α positions. nih.gov

A plausible semi-synthetic pathway from diosgenin to 6β,11α-dihydroxyprogesterone would therefore involve:

Extraction of diosgenin from Dioscorea tubers.

Chemical conversion of diosgenin to progesterone via the Marker degradation process.

Microbial 11α-hydroxylation of progesterone using a selected strain of Rhizopus or Aspergillus to yield 11α-hydroxyprogesterone.

A second microbial transformation using a 6β-hydroxylating fungus like Mucor sp. or Isaria farinosa to convert 11α-hydroxyprogesterone into the final product, 6β,11α-dihydroxyprogesterone.

This multi-step, integrated approach leverages the strengths of both chemical synthesis and microbial biocatalysis to produce complex steroids that would be difficult to obtain by either method alone.

Table 2: Key Precursors and Transformations in the Semi-Synthesis of 6β,11α-Dihydroxyprogesterone
PrecursorSourceKey IntermediateTransformation MethodReference
DiosgeninDioscorea species (Wild Yam)ProgesteroneMarker Degradation (Chemical) wikipedia.org
Phytosterols (e.g., Sitosterol)Plants (e.g., Soy, Pine)Androstenedione (AD)Microbial Degradation nih.gov
ProgesteroneFrom Diosgenin or other precursors11α-HydroxyprogesteroneMicrobial 11α-hydroxylation (e.g., Rhizopus nigricans) acs.org
11α-HydroxyprogesteroneFrom Progesterone6β,11α-DihydroxyprogesteroneMicrobial 6β-hydroxylation (e.g., Isaria farinosa, Mucor sp.) nih.govnih.gov

Structure Activity Relationship Sar Studies of 6beta,11alpha Dihydroxyprogesterone

Impact of Hydroxyl Group Positions and Stereochemistry on Biological Activity

The biological activity of progesterone (B1679170) derivatives is highly dependent on the position and stereochemistry of their substituents. The introduction of hydroxyl groups, in particular, can have varied and sometimes opposing effects on progestational activity.

The 6beta-hydroxyl group is a common metabolite of progesterone. Generally, hydroxylation at the C6 position tends to decrease progestational activity. The addition of a polar hydroxyl group in this position can hinder the optimal binding of the steroid to the largely hydrophobic ligand-binding pocket of the progesterone receptor (PR). The beta stereochemistry of this hydroxyl group is also a critical determinant of its impact on activity.

The 11alpha-hydroxyl group is another key modification in steroid chemistry. Notably, 11alpha-hydroxyprogesterone (B191481), a direct precursor to 6beta,11alpha-dihydroxyprogesterone in some biotransformation pathways, is reported to be devoid of progestogenic activity. Instead, it is a potent inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase (11β-HSD), which is involved in glucocorticoid metabolism. This suggests that the presence of the 11alpha-hydroxyl group is detrimental to progesterone receptor binding and activation.

Given that both individual 6beta and 11alpha hydroxylation are associated with a loss of progestational activity, it is highly probable that the combined presence of both hydroxyl groups in This compound also results in a compound with significantly reduced or no affinity for the progesterone receptor and thus, a lack of progestational effects. The increased polarity due to two hydroxyl groups would likely further decrease its ability to effectively bind to the hydrophobic active site of the progesterone receptor.

Comparative Analysis with Related Dihydroxyprogesterones and Progesterone Metabolites (e.g., 11alpha-hydroxyprogesterone, 16alpha-hydroxyprogesterone)

A direct comparative analysis of the biological activity of this compound with other dihydroxyprogesterones is limited by the scarcity of experimental data for this specific compound. However, a comparison with its mono-hydroxylated precursors and other known progesterone metabolites can provide a framework for predicting its activity profile.

11alpha-hydroxyprogesterone: As a known metabolite and precursor, 11alpha-hydroxyprogesterone serves as a primary reference. It is well-established that 11alpha-hydroxyprogesterone lacks progestational activity and does not bind effectively to the progesterone receptor. Its main characterized activity is the potent inhibition of 11β-HSD. It is plausible that this compound would share this lack of progestational activity. Whether it retains or has altered activity as an 11β-HSD inhibitor is not documented.

16alpha-hydroxyprogesterone (B136659): This is another common metabolite of progesterone. Similar to other hydroxylated forms, 16alpha-hydroxyprogesterone exhibits significantly reduced progestational activity compared to the parent compound. The introduction of a hydroxyl group at the C16 position also interferes with optimal receptor binding.

The table below summarizes the known activities of related progesterone metabolites, which helps to contextualize the likely activity of this compound.

CompoundPosition of Hydroxyl Group(s)Reported Biological Activity
Progesterone-Potent progestational activity
11alpha-hydroxyprogesterone11alphaDevoid of progestogenic activity; potent inhibitor of 11β-HSD
6beta-hydroxyprogesterone6betaMajor metabolite of progesterone; likely reduced progestational activity
16alpha-hydroxyprogesterone16alphaSignificantly reduced progestational activity
This compound6beta, 11alphaHypothesized: Likely devoid of progestational activity due to the presence of two polar hydroxyl groups

Based on this comparative analysis, the addition of a second hydroxyl group at the 6beta position to the already inactive 11alpha-hydroxyprogesterone is unlikely to restore any progestational function and may further decrease its interaction with steroid receptors due to increased hydrophilicity.

Molecular Modeling and Computational Studies on Receptor Interactions

Ligand docking simulations of progesterone and its various derivatives with the progesterone receptor's ligand-binding domain (LBD) have revealed that the interaction is predominantly hydrophobic. The steroid backbone fits into a specifically shaped hydrophobic pocket, and key hydrogen bonds are typically formed between the keto groups at C3 and C20 of the progesterone molecule and specific amino acid residues in the receptor.

The introduction of hydroxyl groups, especially in the axial positions, can introduce steric hindrance and unfavorable polar interactions within this hydrophobic pocket, thus weakening the binding affinity. For this compound, it is predicted that:

The 6beta-hydroxyl group would likely clash with amino acid residues lining the A- and B-ring binding region of the LBD.

The 11alpha-hydroxyl group is known to disrupt the conformation necessary for agonistic activity.

A hypothetical docking of this compound into the PR LBD would likely show a significantly lower binding energy compared to progesterone, indicating a much weaker and less stable interaction.

The binding of a ligand to a nuclear receptor like the progesterone receptor induces a specific conformational change in the receptor protein, which is crucial for the recruitment of co-activators and the initiation of downstream signaling. Agonists, like progesterone, induce a conformation that facilitates co-activator binding.

Comparative Biochemistry and Phylogenetic Distribution

Occurrence and Metabolism of 6beta,11alpha-Dihydroxyprogesterone in Diverse Organisms (e.g., Fungi, Plants, Non-Human Animals)

The occurrence of this compound is most extensively documented in the kingdom Fungi, where it arises from the microbial transformation of progesterone (B1679170). Numerous fungal species have been identified that possess the enzymatic machinery to hydroxylate the progesterone molecule at both the 6β and 11α positions. This biotransformation is a key area of research, largely due to its applications in the pharmaceutical industry for creating steroid intermediates.

In fungi, the process typically involves a sequential hydroxylation. Progesterone is first hydroxylated at the 11α-position to form 11α-hydroxyprogesterone, which is then subsequently hydroxylated at the 6β-position to yield this compound. mdpi.com However, the exact pathway and the ratio of mono- to di-hydroxylated products can vary depending on the specific fungal strain, culture conditions, and substrate concentration. nih.gov For instance, conidia of Aspergillus ochraceus are known to convert progesterone into both 11α-hydroxyprogesterone and this compound. nih.gov Similarly, various species of the genus Trichoderma, such as T. koningii and T. hamatum, have been shown to produce 6beta,11alpha-hydroxy derivatives from progesterone. nih.gov The entomopathogenic fungus Isaria farinosa has also been noted for its effective transformation of progesterone into this compound. nih.gov

The presence of this compound in plants and non-human animals is not well-documented. While its precursor, progesterone, is found in various plant species and plays a role in growth and development, the specific metabolic pathways leading to 6β and 11α dihydroxylation have not been identified. In non-human animals, progesterone is a crucial hormone with well-established metabolic pathways that lead to the synthesis of corticosteroids, androgens, and estrogens. nih.govoup.com These pathways involve a series of hydroxylation steps at different positions (e.g., 17α, 21, 11β), but the formation of this compound is not a recognized step in the primary endocrine pathways of vertebrates. nih.gov

Below is a table summarizing the documented occurrence of this compound formation in various fungal species.

Organism (Fungus)SubstrateProductsReference
Aspergillus ochraceusProgesterone11α-hydroxyprogesterone, this compound nih.gov
Aspergillus fischeriProgesterone11α-hydroxyprogesterone, this compound, and other metabolites researchgate.net
Cephalosporium aphidicolaProgesterone6beta-hydroxyprogesterone, 11α-hydroxyprogesterone, this compound researchgate.net
Isaria farinosa KCh KW1.1ProgesteroneThis compound, 6β-hydroxy-11-oxo-progesterone mdpi.comnih.gov
Trichoderma koningiiProgesterone11α-, 11β-, 11α,17α-, and 6beta,11alpha-hydroxy derivatives nih.gov
Trichoderma hamatumProgesterone11α-, 11β-, 11α,17α-, and 6beta,11alpha-hydroxy derivatives nih.gov
Rhizomucor pusillusProgesterone6beta,11alpha-dihydroxy derivative mdpi.com
Absidia griseolla var. igachiiProgesterone6beta,11alpha-dihydroxy derivative mdpi.com

Evolutionary Conservation of Steroid Hydroxylase Enzymes

The enzymes responsible for the hydroxylation of steroids, known as steroid hydroxylases, are a widespread and ancient class of enzymes. A majority of these belong to the cytochrome P450 (CYP) superfamily of monooxygenases. oup.comresearchgate.net Phylogenetic analyses indicate that the genes encoding these enzymes are found across different domains of life, including bacteria, fungi, plants, and animals, suggesting a deep evolutionary history. researchgate.net

The evolution of steroidogenic pathways in vertebrates, which are responsible for producing essential hormones like glucocorticoids and sex steroids, is believed to have occurred hundreds of millions of years ago. nih.gov The core catalytic structures of the P450 enzymes involved in these pathways have been conserved over this vast expanse of time. nih.gov This conservation is evident in the shared mechanisms and structural motifs found in steroid hydroxylases across different species. For example, B-ring hydroxylation (at position C7) is considered a major and ancient metabolic pathway for steroids and sterols. nih.gov It is argued that such modifications predated the evolution of steroids as hormones, possibly serving as early stress or growth signals. nih.gov

While specific hydroxylases for the 6β and 11α positions are most characterized in microbes for biotransformation purposes, the broader families of enzymes they belong to show evolutionary links to enzymes in other organisms. For instance, steroid 11β-hydroxylase (CYP11B1) is a key enzyme in corticosteroid synthesis in animals. Fungal enzymes capable of 11α-hydroxylation, though performing a stereochemically different reaction, are part of the same broad evolutionary group of P450s that bind and modify the steroid nucleus.

The diversity and distribution of steroid hydroxylases suggest a process of divergent evolution, where an ancestral enzyme duplicated and evolved to perform a variety of specific hydroxylation reactions. This has allowed different organisms to utilize steroids for a wide array of biological functions. In bacteria, these enzymes are often involved in catabolism and degradation of steroid compounds. researchgate.net In vertebrates, they are integral to complex signaling pathways. nih.gov The persistence and diversification of these enzyme families underscore their fundamental importance in biochemistry and physiology throughout evolutionary history.

Enzyme Family/ClassGeneral FunctionPhylogenetic DistributionEvolutionary Significance
Cytochrome P450s (CYPs)Monooxygenation, including steroid hydroxylationBacteria, Archaea, Eukaryotes (Fungi, Plants, Animals)Ancient and highly diversified superfamily; key to steroid synthesis and metabolism across all kingdoms. researchgate.net
Steroid 11β-hydroxylase (e.g., CYP11B1)Catalyzes 11β-hydroxylation in corticosteroid synthesisVertebratesEssential for adrenal steroid hormone production; demonstrates conservation of core steroidogenic pathways.
Fungal 11α-hydroxylasesCatalyze 11α-hydroxylation of progesteroneFungi (e.g., Aspergillus, Rhizopus)A prime example of microbial biotransformation, enabling the synthesis of key pharmaceutical steroid precursors. mdpi.com
Steroid 7α-hydroxylase (e.g., CYP7A, CYP7B)B-ring hydroxylation of sterols and some steroidsVertebratesRepresents an ancient modification pathway, involved in bile acid synthesis and neuromodulation. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Additional Minor or Undiscovered Metabolic Pathways

While the primary production of 6beta,11alpha-Dihydroxyprogesterone from progesterone (B1679170) via microbial hydroxylation is established, its further metabolism in biological systems remains an area ripe for investigation. The metabolic fate of progesterone itself is complex, involving numerous enzymatic modifications that could also apply to its dihydroxylated derivative. nih.gov Research into the metabolism of other glucocorticosteroids has highlighted that oxidation at the 6-position is a significant metabolic route. nih.gov This suggests that this compound could be a substrate for further enzymatic action.

Future research should focus on identifying enzymes that may catalyze subsequent reactions, such as:

Oxidation: The hydroxyl groups at the 6β and 11α positions could be further oxidized to form keto groups, leading to the formation of 6-oxo-11-hydroxy or 6,11-dioxo derivatives. Pfitzner-Moffatt oxidation has been used synthetically to prepare a 6-oxo compound from a 6-hydroxy steroid, indicating the chemical feasibility of such a transformation. nih.gov

Conjugation: Like other steroid hormones, this compound may undergo conjugation reactions (e.g., glucuronidation or sulfation) to increase its water solubility and facilitate excretion.

Other modifications: The potential for other, less common metabolic transformations, such as further hydroxylation at different positions or even ring system reconstruction, cannot be ruled out. nih.gov

Time-course studies on the biotransformation of progesterone have shown that monohydroxylated intermediates are formed before the dihydroxylated product, and prolonged incubation can lead to other metabolites. researchgate.netnih.gov Similar detailed time-course analyses with this compound as the starting substrate in various biological systems (e.g., human liver microsomes, specific microbial cultures) are necessary to map out these potential downstream pathways.

Exploration of Novel Biocatalysts for Sustainable Production

The production of this compound relies heavily on biocatalysis, utilizing the regio- and stereoselective hydroxylating capabilities of microorganisms. nih.gov While fungal systems of the Mucor genus have proven effective, the exploration for novel biocatalysts is a key avenue for future research to enhance efficiency, yield, and sustainability. researchgate.netnih.gov The search for new microorganisms, including entomopathogenic fungi, capable of efficient steroid transformation is an ongoing trend. nih.gov

Key research objectives in this area include:

Screening and Genome Mining: High-throughput screening of diverse microbial sources (bacteria, fungi, yeast) from various environments can identify new strains with superior hydroxylating activity. Genome mining and bioinformatics can accelerate the discovery of novel cytochrome P450 monooxygenases or other hydroxylating enzymes. nih.gov

Protein Engineering: Once a suitable enzyme is identified, protein engineering techniques like site-directed mutagenesis and directed evolution can be employed to improve its properties. nih.govrsc.org Goals would include enhancing catalytic activity, improving stability under industrial process conditions, and potentially altering substrate specificity to produce novel hydroxylated steroids.

Research ApproachObjectivePotential Impact
Microbial Screening Identify new fungal or bacterial strains with high 6β and 11α-hydroxylase activity.Increased yields, discovery of novel transformation pathways.
Protein Engineering Modify existing enzymes (e.g., P450s) to enhance stability, activity, and selectivity.More efficient and cost-effective industrial production.
Enzyme Immobilization Attach enzymes to solid supports for reuse.Reduced catalyst cost, simplified product purification.
Fermentation Optimization Refine culture conditions for microbial production.Higher product titers and improved process sustainability.

Advanced Structural Biology of 6beta,11alpha-Dihydroxylating Enzymes

A fundamental understanding of how enzymes like cytochrome P450s recognize and hydroxylate progesterone at the 6β and 11α positions requires detailed three-dimensional structural information. nih.gov While crystal structures for several steroid-metabolizing P450s exist, the specific enzymes responsible for producing this compound are yet to be structurally characterized in complex with their substrate. nih.govjmb.or.kr

Future research in this domain should prioritize:

Crystallization and Structure Determination: Obtaining high-resolution crystal structures of a 6beta,11alpha-dihydroxylating enzyme, ideally in complex with progesterone, would be a major breakthrough. This would reveal the precise architecture of the active site and the specific amino acid residues that govern substrate binding and stereoselective hydroxylation.

Spectroscopic and Biophysical Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and computational modeling can complement crystallographic data. These methods can provide insights into the enzyme's dynamics and the conformational changes that occur during the catalytic cycle.

Structure-Function Studies: The structural data will enable targeted mutagenesis studies to probe the roles of individual amino acid residues. nih.gov For example, mutating residues in the active site and observing the effects on activity and regioselectivity can confirm their function and provide a roadmap for rational enzyme engineering.

Understanding the structural basis of enzyme function is not merely an academic exercise; it provides the blueprint for rationally designing biocatalysts with improved or novel functionalities for steroid synthesis. rsc.orgnih.gov

Systems Biology Approaches to Understand Its Integrated Biological Roles

The biological role of this compound is not fully understood, but it is presumed to interact with various cellular pathways, similar to other steroid hormones. ontosight.ai Progesterone and its metabolites are known to have diverse biological effects beyond their classical reproductive functions. nih.gov A systems biology approach, which integrates multiple layers of biological information, is needed to unravel the complex interactions and integrated roles of this compound.

Future research directions include:

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues exposed to this compound can identify the signaling pathways and cellular processes it modulates.

Metabolomics: Studying the broader metabolic profile of cells treated with the compound can reveal its impact on cellular metabolism and its relationship with other metabolic networks.

Network Biology: Integrating the data from -omics studies can be used to construct interaction networks. These networks can help visualize the complex interplay between this compound, its potential receptors, and downstream effector molecules, providing a holistic view of its function. For instance, such approaches could clarify its potential role in modulating inflammatory responses or cell proliferation, which are known actions of other steroids. mdpi.commdpi.com

This integrated approach will move research beyond a one-molecule, one-target paradigm to a more comprehensive understanding of how this compound functions within the complex biological system.

Development of Refined Computational Models for Predicting Steroid-Receptor Interactions

Computational modeling is an increasingly powerful tool in steroid research, enabling the prediction of how a molecule like this compound might interact with various steroid receptors (e.g., progesterone, androgen, glucocorticoid receptors). nih.gov While current models exist, their predictive accuracy can be enhanced.

Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing more sophisticated QSAR models can help correlate the structural features of this compound with its biological activity. nih.gov These models can be trained on larger and more diverse datasets of steroid compounds to improve their predictive power for new molecules.

Molecular Docking and Dynamics Simulations: Advanced molecular docking simulations can predict the binding affinity and orientation of this compound within the ligand-binding pockets of different nuclear receptors. researchgate.net Furthermore, molecular dynamics simulations can model the flexibility of both the ligand and the receptor, providing a more realistic picture of the binding event over time.

Machine Learning and AI: The application of machine learning algorithms and artificial intelligence can significantly improve the accuracy of predictive models. nih.gov By learning from vast amounts of experimental data, these models can identify subtle patterns and relationships that are not apparent through traditional methods, leading to more reliable predictions of steroid-receptor binding and functional outcomes.

Refined computational models will not only help in hypothesizing the biological targets and actions of this compound but also guide the synthesis of novel derivatives with potentially enhanced therapeutic properties.

Q & A

Basic Research Questions

Q. How can researchers synthesize 6β,11α-Dihydroxyprogesterone with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves regioselective hydroxylation of progesterone derivatives. For example, 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitors like 11β-hydroxyprogesterone analogs can guide stereochemical modifications. A validated route includes using phenol and diethyl azodicarboxylate in THF for hydroxylation, followed by azide reduction (e.g., CoCl₂·6H₂O/NaBH₄) to achieve desired stereochemistry . Comparative studies with 11α-hydroxyprogesterone (a non-active analog) suggest that reaction conditions (solvent, temperature) critically influence yield and purity .

Q. What analytical techniques are recommended for structural characterization of 6β,11α-Dihydroxyprogesterone?

  • Methodological Answer : High-resolution LC-MS and NMR are essential. For instance, LC-MS can confirm molecular weight (C₂₁H₃₀O₃; 330.46 g/mol) and purity (>95% via HPLC) . NMR (¹H and ¹³C) resolves stereochemical configurations, particularly the 6β- and 11α-hydroxyl groups, by comparing shifts to analogs like 6β-hydroxyprogesterone . SMILES and InChI strings provided in spectral databases aid computational validation .

Q. How do researchers design initial biological assays to assess receptor interactions?

  • Methodological Answer : Use COS-7 cells transfected with human receptors (e.g., mineralocorticoid receptors) to test activation. Dose-response curves (e.g., ED₅₀ values) compare 6β,11α-Dihydroxyprogesterone to analogs like 11β-hydroxyprogesterone (ED₅₀ = 10 nM). Control experiments with non-active analogs (e.g., 11α-hydroxyprogesterone) validate specificity .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported stereochemical effects on receptor binding?

  • Methodological Answer : Perform comparative molecular dynamics simulations and X-ray crystallography to map hydroxyl group interactions. For example, 6β-hydroxyl orientation may sterically hinder receptor binding compared to 11β isomers . Validate findings using isothermal titration calorimetry (ITC) to measure binding affinities under varying pH/temperature conditions .

Q. How can researchers optimize data interpretation in studies comparing 6β,11α-Dihydroxyprogesterone to its analogs?

  • Methodological Answer : Apply multivariate analysis to isolate variables (e.g., hydroxyl position, solvent polarity). For example, PCA (Principal Component Analysis) can differentiate biological activity clusters between 6β,11α- and 6β,17α-derivatives. Use standardized controls (e.g., medroxyprogesterone acetate) to normalize assay variability .

Q. What methodologies mitigate validity threats in stereochemical studies?

  • Methodological Answer : Address confounding factors (e.g., solvent polarity, enzymatic degradation) via:

  • Internal Validation : Replicate synthesis and assays across independent labs.
  • External Validation : Cross-reference with lipidomics databases (e.g., Lipid Maps Structure Database) for sterol structural analogs .
  • Statistical Controls : Use Bonferroni correction for multiple comparisons in receptor activation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.